molecular formula C5H5Cl2N3O2 B13134035 6-Chloro-4-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one CAS No. 90687-72-2

6-Chloro-4-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one

Cat. No.: B13134035
CAS No.: 90687-72-2
M. Wt: 210.02 g/mol
InChI Key: DHDJBWWUHGWRSJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the electrophilic carbon of cyanuric chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazine ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine derivative.

Scientific Research Applications

4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other triazine derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloroethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: Another triazine derivative with similar structural features but different substituents.

    4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A compound with two chloroethoxy groups, offering different reactivity and applications.

Uniqueness

4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one is unique due to its specific combination of chloro and chloroethoxy groups, which can impart distinct chemical and biological properties

Properties

CAS No.

90687-72-2

Molecular Formula

C5H5Cl2N3O2

Molecular Weight

210.02 g/mol

IUPAC Name

6-chloro-4-(2-chloroethoxy)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C5H5Cl2N3O2/c6-1-2-12-5-9-3(7)8-4(11)10-5/h1-2H2,(H,8,9,10,11)

InChI Key

DHDJBWWUHGWRSJ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC1=NC(=O)NC(=N1)Cl

Origin of Product

United States

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